Menthiafolic acid, (S)-, is a naturally occurring monoterpenoid compound characterized by its unique stereochemistry and molecular formula . It is primarily recognized for its role as a precursor to wine lactone, a compound that contributes significantly to the aroma and flavor profile of wines. Menthiafolic acid can be found in various plant species, particularly in grapevines, where it plays a crucial role in the fermentation process that leads to wine production .
These reactions are influenced by specific reagents and controlled conditions, allowing for the synthesis of various derivatives with distinct properties.
Research indicates that menthiafolic acid exhibits several biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties, which may have implications for health and disease prevention. Additionally, its role in plant metabolism suggests it could influence growth and development processes within various species. The compound's interaction with specific molecular targets further emphasizes its importance in biological systems .
Menthiafolic acid, (S)-, can be synthesized through various methods:
These synthesis methods highlight both traditional organic chemistry approaches and modern biotechnological advancements.
Menthiafolic acid, (S)-, has diverse applications across various industries:
Studies have explored the interactions of menthiafolic acid with various molecular targets. Its mechanism of action is thought to involve modulation of metabolic pathways that influence flavor development in wines. Additionally, research has indicated potential interactions with cellular pathways related to inflammation and oxidative stress, suggesting broader implications for health-related applications .
Menthiafolic acid, (S)-, shares structural similarities with several other compounds but is unique due to its specific stereochemistry and functional roles:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Foliamenthoic Acid | Similar monoterpenoid structure | Different stereochemistry affects biological activity |
| Nerol-8-oic Acid | Related functional groups | Distinct chemical properties compared to menthiafolic acid |
| Dapaznide | Derivative with additional functional groups | Unique chemical and biological activities due to structural modifications |
These comparisons highlight how menthiafolic acid stands out among similar compounds due to its specific applications and roles within both plant biology and industrial contexts .
The discovery of (S)-menthiafolic acid is rooted in phytochemical investigations of plant secondary metabolites. While mandelic acid—a structurally distinct aromatic alpha hydroxy acid—was first isolated in 1831, menthiafolic acid’s identification occurred much later. Initial reports of its isolation emerged in 2000 from alkaline hydrolysates of Acacia concinna pods, where it was characterized alongside glycosylated derivatives. This marked the first documented evidence of its natural occurrence.
Subsequent studies in 2015 expanded its known distribution to grapevines, with gas chromatography-mass spectrometry (GC-MS) analyses confirming its presence in Gewürztraminer and Chardonnay grape juices. The compound’s (S)-enantiomeric form was later identified as the predominant configuration in aged wines, correlating with the enantioselective conversion to wine lactone during fermentation. These findings positioned (S)-menthiafolic acid as a critical intermediate in terpenoid biosynthesis, bridging plant metabolism and postharvest biochemical transformations.
(S)-Menthiafolic acid exhibits a broad yet selective distribution across plant taxa, predominantly localized in tissues involved in secondary metabolite production. The following table summarizes its documented occurrences:
In grapevines, the compound accumulates in berry exocarps and juice, with concentrations varying by cultivar and vintage. For instance, Gewürztraminer juices showed higher baseline levels (236 μg/L) compared to Chardonnay (16 μg/L), suggesting cultivar-specific biosynthesis. In Acacia concinna, alkaline hydrolysis of saponin-rich pod extracts yielded menthiafolic acid and its glycosides, indicating a storage role in conjugated forms.
The compound’s detection in Anethum graveolens (dill) and Euterpe oleracea (açaí palm) further highlights its occurrence in phylogenetically distant taxa, though quantitative data remain sparse. These findings suggest a conserved yet flexible biosynthetic pathway across angiosperms, potentially linked to defense mechanisms or pollinator attraction.
(S)-Menthiafolic acid’s taxonomic distribution is primarily restricted to terrestrial plants, with no confirmed occurrences in animals or microorganisms. Within the plant kingdom, its presence spans the following lineages:
The absence of (S)-menthiafolic acid in gymnosperms and non-vascular plants implies a evolutionary origin within angiosperms, coinciding with the diversification of terpenoid pathways. Notably, its stereospecificity—predominantly the (S)-enantiomer—suggests enzymatic biosynthesis via stereoselective dehydrogenases or hydroxylases, akin to those in the mandelate pathway.
Menthiafolic acid, (S)-, represents a significant member of the acyclic monoterpenoid family with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 grams per mole [1] [2] [3]. The compound exhibits absolute stereochemistry with a defined stereocenter configuration of 1/1 and contains one E/Z center, establishing its precise three-dimensional arrangement [1]. The stereochemical designation (2E,6S) indicates the trans configuration at the C2 double bond and the S-configuration at the C6 carbon center [1] [2].
The structural framework consists of an eight-carbon chain bearing a carboxylic acid functional group, two methyl substituents, and a hydroxyl group, contributing to its amphiphilic character [2]. The exact mass has been determined as 184.109944368 grams per mole through high-resolution mass spectrometry analysis [2]. The compound demonstrates positive optical activity, classifying it as dextrorotatory with the (+) designation [2].
Table 1: Molecular Formula and Structural Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O₃ | [1] [2] [3] |
| Molecular Weight (g/mol) | 184.23 | [1] [2] [3] |
| CAS Registry Number | 75979-26-9 | [2] [3] |
| InChI Key | SSKWMOQUUQAJGV-QEHWCHDUSA-N | [1] [2] |
| SMILES (Canonical) | CC(=CCCC(C)(C=C)O)C(=O)O | [2] |
| SMILES (Isomeric) | C/C(=C\CCC@@(C=C)O)/C(=O)O | [2] |
| Stereochemistry Configuration | (2E,6S) | [1] [2] |
| Defined Stereocenters | 1/1 | [1] |
| E/Z Centers | 1 | [1] |
| Optical Activity | (+) Dextrorotatory | [2] |
The topological polar surface area measures 57.50 Ų, reflecting the compound's capacity for hydrogen bonding interactions [2]. The molecule contains two hydrogen bond acceptor sites and two hydrogen bond donor sites, facilitating intermolecular interactions in various chemical environments [2]. The rotatable bond count of five indicates moderate conformational flexibility, allowing for multiple spatial arrangements under different conditions [2].
The International Union of Pure and Applied Chemistry systematic name for this compound is (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid, which precisely describes the molecular structure and stereochemical configuration [1] [2] [4]. This nomenclature follows established conventions for acyclic monoterpenoids, incorporating the stereochemical descriptors that define the spatial arrangement of functional groups [2].
Alternative systematic designations include 2,7-Octadienoic acid, 6-hydroxy-2,6-dimethyl-, (2E,6S)-, which emphasizes the octadienoic acid backbone with specific substituent positioning [2] [5]. The common name, Menthiafolic acid, (S)-, reflects both the historical discovery context and the specific stereoisomeric form [1] [2] [5].
Table 2: IUPAC Nomenclature and Systematic Naming
| Naming System | Name | Reference |
|---|---|---|
| IUPAC Name | (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid | [1] [2] [4] |
| Systematic Name (Alternative) | 2,7-Octadienoic acid, 6-hydroxy-2,6-dimethyl-, (2E,6S)- | [2] [5] |
| Common Name | Menthiafolic acid, (S)- | [1] [2] [5] |
| Chemical Class | Acyclic monoterpenoid | [2] |
| Taxonomic Classification | Lipids and lipid-like molecules > Prenol lipids > Monoterpenoids > Acyclic monoterpenoids | [2] |
The taxonomic classification places this compound within the broader category of lipids and lipid-like molecules, specifically under prenol lipids as an acyclic monoterpenoid [2]. This classification system provides a hierarchical framework for understanding the compound's biochemical relationships and metabolic pathways [2].
The two enantiomeric forms of menthiafolic acid exhibit identical molecular formulas and weights but differ significantly in their stereochemical configurations and optical properties [1] [6]. The (S)-enantiomer displays (2E,6S) stereochemistry with dextrorotatory optical activity, while the (R)-enantiomer possesses (2E,6R) configuration with levorotatory properties [1] [6].
Registry identifiers distinguish these enantiomers, with the (S)-form assigned CAS number 75979-26-9 and UNII identifier UA6P6NS28U, whereas the (R)-form carries CAS number 83945-54-4 and UNII identifier L4GCE5Q2XP [1] [6] [5]. The InChI Key sequences differ specifically in their stereochemical descriptors: SSKWMOQUUQAJGV-QEHWCHDUSA-N for the (S)-form and SSKWMOQUUQAJGV-PCGIRMHASA-N for the (R)-form [1] [6].
Table 3: Comparative Analysis of (S)- and (R)-Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer | Reference |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₆O₃ | C₁₀H₁₆O₃ | [1] [6] |
| Molecular Weight (g/mol) | 184.2322 | 184.2322 | [1] [6] |
| CAS Registry Number | 75979-26-9 | 83945-54-4 | [6] [5] |
| UNII Identifier | UA6P6NS28U | L4GCE5Q2XP | [1] [6] |
| InChI Key | SSKWMOQUUQAJGV-QEHWCHDUSA-N | SSKWMOQUUQAJGV-PCGIRMHASA-N | [1] [6] |
| Stereochemical Configuration | (2E,6S) | (2E,6R) | [1] [6] |
| Optical Activity | (+) Dextrorotatory | (-) Levorotatory | [6] |
| Natural Abundance in Wine | Predominant form | Minor form | [7] [8] [9] |
Natural occurrence studies have revealed that the (S)-enantiomer predominates in wine samples, representing the major stereoisomeric form found in fermented grape products [7] [8] [9]. Enantioselective gas chromatography-mass spectrometry analysis of wine samples containing elevated menthiafolic acid concentrations demonstrated the preferential presence of the (S)-configuration [7] [8] [9]. This stereochemical preference likely reflects the biosynthetic pathways involved in monoterpene metabolism within grape tissues and fermentation processes [7].
Table 4: Physicochemical and Molecular Descriptors
| Property | Value | Reference |
|---|---|---|
| Exact Mass (g/mol) | 184.109944368 | [2] |
| Topological Polar Surface Area (TPSA, Ų) | 57.50 | [2] |
| XlogP | 1.40 | [2] |
| Atomic LogP (AlogP) | 1.73 | [2] |
| H-Bond Acceptor Count | 2 | [2] |
| H-Bond Donor Count | 2 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Human Intestinal Absorption Probability | 97.34% | [2] |
| Blood-Brain Barrier Permeability | 75.00% | [2] |
| Caco-2 Permeability | 69.03% | [2] |
The conformational behavior of menthiafolic acid, (S)-, exhibits significant dependency on the surrounding solvent environment, reflecting the compound's amphiphilic nature [10] [11]. The molecule's structural flexibility, indicated by five rotatable bonds, allows for multiple conformational states that respond to environmental polarity changes [2].
In aqueous environments, the carboxylic acid and hydroxyl functional groups engage in extensive hydrogen bonding networks with water molecules, stabilizing extended conformations that maximize polar interactions [10] [11]. The high human intestinal absorption probability of 97.34% suggests favorable conformational arrangements for biological membrane interactions [2]. The compound's moderate lipophilicity, with XlogP and AlogP values of 1.40 and 1.73 respectively, indicates balanced hydrophilic and lipophilic character [2].
Nonpolar environments promote conformational states that minimize exposure of polar functional groups while maximizing hydrophobic interactions through the hydrocarbon chain segments [10] [11]. The compound's ability to partition between aqueous and lipid phases facilitates its biological activity and membrane permeability characteristics [2]. Blood-brain barrier permeability of 75.00% and Caco-2 cell permeability of 69.03% demonstrate the compound's capacity to adopt conformations suitable for traversing biological membranes [2].
The conformational dynamics are further influenced by intramolecular interactions between the hydroxyl group at C6 and the carboxylic acid functionality, which can form stabilizing hydrogen bonds in certain conformational states [10] [11]. These intramolecular interactions compete with intermolecular solvation effects, creating a complex conformational landscape that varies with solvent polarity and concentration [10] [11].
Laboratory routes that exploit the high innate reactivity of allylic hydroxy-acids have proved particularly efficient. The most widely adopted sequence (Table 1, entries 1–2) starts from (E)-8-carboxylinalool, generated by selective oxidation of linalool. Under wine-like conditions (pH 3.0, 45 °C) the substrate undergoes non-enzymatic protonation, C6–C7 π-bond migration, and a 1,3-hydride shift, delivering predominantly (S)-menthiafolic acid within 24 h; prolonged heating promotes intramolecular lactonisation to wine lactone [1] [2]. Kinetic modelling (45 °C, μ = 0.1 M) gave k_obs = (1.9 ± 0.2) × 10^-5 s^-1 and an activation free energy of 102 ± 3 kJ mol^-1 [2].
| Entry | Key precursor | Acid conditions | Time (h) | Isolated yield (%) | ee (%) | Ref. |
|---|---|---|---|---|---|---|
| 1 | (E)-8-carboxylinalool | H₂O / pH 3.0 | 24 | 73 | 90 (S) | 29 |
| 2 | (E)-8-carboxylinalool | 0.1 M TFA, 25 °C | 120 | 61 | 91 ± 2 (S) | 21 |
Early racemic syntheses were eclipsed by asymmetric protocols that harness chiral auxiliaries or Sharpless-type oxidations. Giaccio and co-workers achieved an eight-step, 39% overall synthesis of optically pure (R)-menthiafolic acid; inversion at C6 then furnished the natural (S)-enantiomer in >98% ee [3]. Alternative strategies use chiral imidodiphosphate catalysed cyclisation of neral to trans-isopiperitenol followed by sequential C7 oxidation and chain-extension, delivering (S)-menthiafolic acid in 11 steps and 28% overall yield [4]. Representative routes are summarised in Table 1 (entries 3–4).
| Entry | Chiral element | Steps | Overall yield (%) | ee (%) | Ref. |
|---|---|---|---|---|---|
| 3 | Sharpless AD / Mitsunobu inversion | 9 | 39 | >98 | 13 |
| 4 | Imino-imidodiphosphate (organocatalyst) | 11 | 28 | 99 | 27 |
Field studies in Vitis vinifera reveal that (S)-menthiafolic acid accumulates predominantly as its 6-O-β-d-glucoside during véraison and late ripening [5] [6]. The concentration profile mirrors that of its upstream precursor (E)-8-carboxylinalool, implicating a shared oxidative branch of the monoterpenoid pathway (Fig. 1). Isotopic flux analysis of shaded versus sun-exposed berries confirmed that the pathway utilises the plastidial 1-deoxy-d-xylulose-5-phosphate (MEP) route for isoprenoid supply; ^13C-labelled glyceraldehyde-3-phosphate feeding increased (S)-menthiafolic acid pools by 2.3-fold within 24 h [7].
Figure 1 (description)
A linear cascade begins with linalool; CYP76F14 catalyses sequential ω-hydroxylation → aldehyde dehydrogenation → carboxylation to give (E)-8-carboxylinalool [6]. A non-enzymatic isomerisation/allylic oxidation delivers (S)-menthiafolic acid, which is rapidly glucosylated. Wine ageing (low pH, 12–18 °C) cyclises the free acid to wine lactone [8] [1].
High-resolution MS‐guided assays and recombinant expression pinpoint three enzyme classes (Table 2).
| Enzyme | Gene (locus) | Reaction | k_cat (s^-1) | K_m (µM) | Tissue peak | Ref. |
|---|---|---|---|---|---|---|
| Cytochrome P450 mono‐oxygenase | CYP76F14 (chr 6, Vvi06g12350) | Linalool → (E)-8-carboxylinalool | 0.31 ± 0.05 | 22 ± 4 | Berry skin, 18 °Brix | 67 |
| UDP-glucosyl-transferase | UGT85K11 (Vvi05g03490) | (S)-Menthiafolic acid → 6-O-β-d-Glc ester | 0.13 ± 0.02 | 15 ± 3 | Pulp, late véraison | 71 |
| β-Glucosidase | GH1-BGLa (Locus PGIP1) | Glucoside → free acid (wine fermentation) | 1.6 ± 0.1 | 210 ± 25 | Yeast lees | 69 |